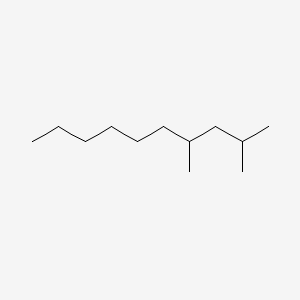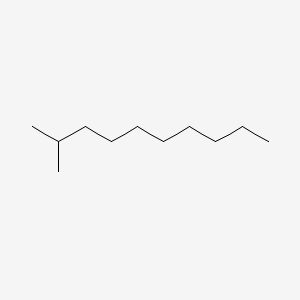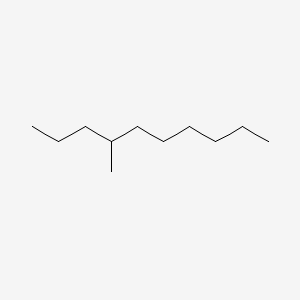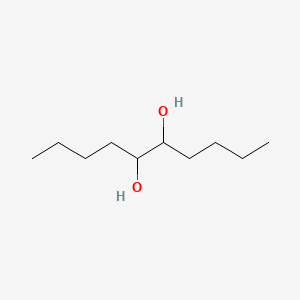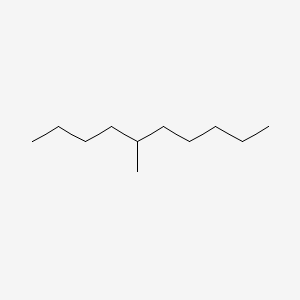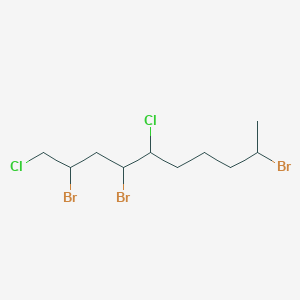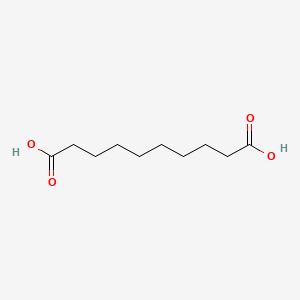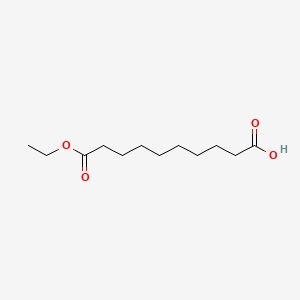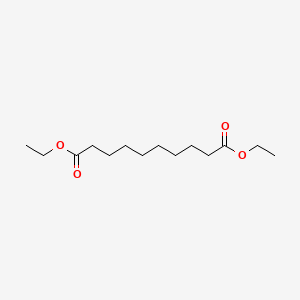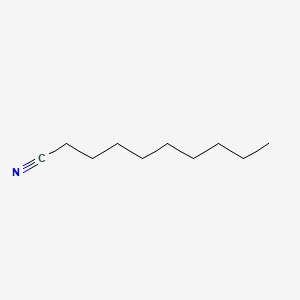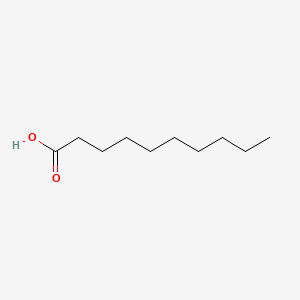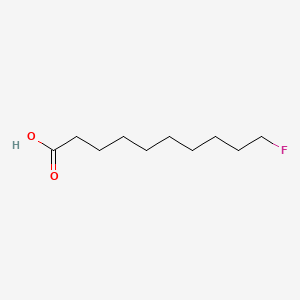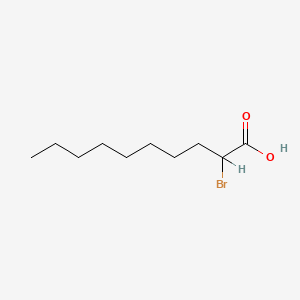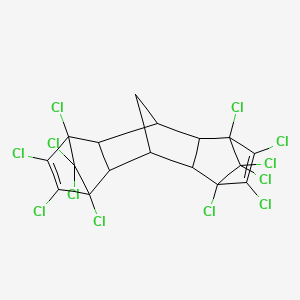
Dechlorane 603
描述
Dechlorane 603: is a chlorinated polycyclic aromatic hydrocarbon with the molecular formula C17H8Cl12 and a molecular weight of 637.68 g/mol . It is known for its prolonged thermal stability and is often used as an antioxidant in various industrial applications.
作用机制
Target of Action
Dechlorane 603 is a type of flame retardant that has been used as a substitute for mirex . It is part of a group of compounds known as dechloranes, which include Dechlorane Plus (DP), Dechlorane 602, this compound, and Dechlorane 604
Mode of Action
It is known that dechloranes, including this compound, are chlorinated flame retardants . They are used to prevent ignition and combustion of flammable materials .
Biochemical Pathways
Transformation products (tps) of this compound have been detected in the environment . These TPs occurred at much higher concentrations than the parent compound, suggesting that this compound may undergo significant transformations in the environment .
Pharmacokinetics
It is known that dechloranes, due to their high lipophilicity, have the potential for bioaccumulation and biomagnification .
Result of Action
It is known that dechloranes have been detected in various environmental matrices, suggesting that they can persist in the environment and potentially have widespread effects .
Action Environment
Dechloranes, including this compound, have been detected in various environmental matrices, such as air, soil, and water . Their distribution patterns suggest that environmental factors, such as the presence of organic matter in sediment samples, can influence their distribution . Moreover, city effluent might be a major source for Dechlorane contamination in the environment .
生化分析
Biochemical Properties
It is known that Dechlorane 603 interacts with various enzymes and proteins
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently being studied. Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound appear to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently being studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: : Dechlorane 603 is synthesized through the chlorination of polycyclic aromatic hydrocarbons under controlled conditions. The process involves the addition of chlorine atoms to specific positions on the aromatic ring structure, resulting in a highly chlorinated compound.
Industrial Production Methods: : The industrial production of this compound typically involves the use of high-temperature reactors and chlorine gas as the chlorinating agent. The reaction conditions are carefully controlled to ensure the selective chlorination of the target compound.
化学反应分析
Types of Reactions: : Dechlorane 603 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed: : The major products formed from these reactions include various chlorinated derivatives and oxidation products, which are often used in further chemical synthesis and industrial applications.
科学研究应用
Chemistry: : In chemistry, Dechlorane 603 is used as a reference material for studying the effects of chlorination on polycyclic aromatic hydrocarbons. It is also used in the development of new synthetic methods and the study of reaction mechanisms.
Biology: : In biological research, this compound is used to investigate the toxicological effects of chlorinated compounds on living organisms. It serves as a model compound for studying the environmental impact of persistent organic pollutants.
Medicine: : While not commonly used in medical applications, this compound is studied for its potential toxicological effects and its role in environmental health research.
Industry: : In the industrial sector, this compound is used as an antioxidant in various applications, including the production of plastics, rubbers, and other materials that require enhanced thermal stability.
相似化合物的比较
Similar Compounds: : Dechlorane 603 is often compared with other chlorinated polycyclic aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs) .
Uniqueness: : Unlike some other chlorinated compounds, this compound has a unique structure with multiple chlorine atoms at specific positions, which contributes to its thermal stability and antioxidant properties. This makes it particularly useful in applications requiring high thermal resistance.
属性
CAS 编号 |
13560-92-4 |
|---|---|
分子式 |
C17H8Cl12 |
分子量 |
637.7 g/mol |
IUPAC 名称 |
3,4,5,6,10,11,12,13,15,15,16,16-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H8Cl12/c18-8-9(19)13(23)1-12(8,22)2-3(13)7-5-4(6(2)16(7,26)27)14(24)10(20)11(21)15(5,25)17(14,28)29/h2-7H,1H2 |
InChI 键 |
UMNZVNMWVZXNBM-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1C2(C3C(C1(C(=C2Cl)Cl)Cl)C4C5C(C3C4(Cl)Cl)C6(C(=C(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Dechlorane 603; AI3-27886. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Dechloranes and where are they found?
A1: Dechloranes are a group of chlorinated flame retardants chemically similar to Mirex. They are used in a variety of applications, including electrical wires, cables coating, computers, and polymers []. Dechloranes, such as Dechlorane Plus (DP), Mirex (Dechlorane), Dechlorane 602 (Dec 602), Dechlorane 603 (Dec 603), and Dechlorane 604 (Dec 604) have been detected in environmental samples such as water, sediment, and oysters, indicating their widespread distribution []. Significant amounts have been found in North America, particularly in the Laurentian Great Lakes [, ]. They have also been detected in air, soil, and sediment surrounding a DP production facility in Anpon, China [].
Q2: What is the molecular structure of this compound?
A2: While the exact structure is not explicitly provided in the abstracts, this compound (Dec 603) is described as an analogue of Dechlorane Plus (DP), a chlorinated flame retardant. Mass spectral evidence suggests Dec 603 has the molecular formula C17H8Cl12 []. Two novel compounds related to Dec 603, U1 (C17H9Cl11) and U2 (C17H7OCl11), were also identified, suggesting potential degradation pathways or impurities in commercial Dec 603 products [].
Q3: How persistent are Dechloranes in the environment?
A3: Dechloranes are highly persistent in the environment. Studies of sediment cores from the Great Lakes show that Lake Ontario sediments have accumulated this compound and other dechloranes in significant amounts []. Temporal trends indicate that while inputs of some dechloranes may be declining in certain areas, Lake Superior is still experiencing increasing fluxes of Dechlorane 602 and DP [].
Q4: How do Dechloranes accumulate in the food web?
A4: Dechloranes have been found to biomagnify in marine food webs. A study in Liaodong Bay, China, found that this compound was present in sediments and various marine species, including benthic invertebrates, fish, and gulls []. Trophic magnification factors (TMFs) were calculated for different dechloranes, indicating their potential to bioaccumulate in organisms at higher trophic levels [].
Q5: Are there differences in the bioaccumulation of different Dechlorane compounds?
A5: Yes, research suggests that the bioaccumulation potential of dechloranes can differ depending on their chemical properties. For example, while this compound has been detected in various marine species, its trophic magnification factor was not statistically significant, unlike Mirex and Dechlorane 602, which showed significant biomagnification []. This difference is likely attributed to the high hydrophobicity (logKOW: 11.2-11.3) of Dec 603, leading to lower bioavailability compared to Mirex and Dechlorane 602 [].
Q6: How are Dechloranes analyzed in environmental and biological samples?
A6: Several analytical methods are used to determine the presence and concentration of dechloranes in various matrices. These include:
- Gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS): This technique provides high sensitivity and selectivity for analyzing dechloranes in sediment and soil samples [].
- Gas chromatography-mass spectrometry (GC-MS/MS): This method offers accurate and precise quantification of dechloranes in complex matrices like food and feed samples [, ].
- Gas chromatography coupled with single quadrupole mass spectrometer (GC-MS) or GC-quadrupole time-of-flight (QToF) MS: These techniques were employed to characterize the structure of novel this compound analogues, highlighting their capabilities for identifying unknown compounds in environmental samples [].
Q7: What are the potential human health risks associated with Dechloranes?
A7: While the provided research focuses on the environmental occurrence and distribution of this compound, the lack of data on human exposure pathways raises concerns. The detection of Dechloranes in food and feed samples suggests a potential route for human exposure [, ]. Further research is crucial to assess the potential health risks associated with this compound exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


